molecular formula C21H23N5O6 B10948124 1-methyl-N-(2-methylpropyl)-4-[({5-[(3-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methylpropyl)-4-[({5-[(3-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B10948124
M. Wt: 441.4 g/mol
InChI Key: JJIIZLBDSRWATM-UHFFFAOYSA-N
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Description

N-ISOBUTYL-1-METHYL-4-[({5-[(3-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOBUTYL-1-METHYL-4-[({5-[(3-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenoxy group, and the coupling with the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ISOBUTYL-1-METHYL-4-[({5-[(3-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group may yield a nitro derivative, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

N-ISOBUTYL-1-METHYL-4-[({5-[(3-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ISOBUTYL-1-METHYL-4-[({5-[(3-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ISOBUTYL-1-METHYL-4-[({5-[(3-AMINOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
  • N-ISOBUTYL-1-METHYL-4-[({5-[(3-HYDROXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

N-ISOBUTYL-1-METHYL-4-[({5-[(3-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-4-[[5-[(3-nitrophenoxy)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C21H23N5O6/c1-13(2)10-22-21(28)19-17(11-23-25(19)3)24-20(27)18-8-7-16(32-18)12-31-15-6-4-5-14(9-15)26(29)30/h4-9,11,13H,10,12H2,1-3H3,(H,22,28)(H,24,27)

InChI Key

JJIIZLBDSRWATM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(O2)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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